molecular formula C10H13ClN2O2 B1350349 2-(4-Chloro-2-methylphenoxy)propanohydrazide CAS No. 36304-48-0

2-(4-Chloro-2-methylphenoxy)propanohydrazide

Cat. No.: B1350349
CAS No.: 36304-48-0
M. Wt: 228.67 g/mol
InChI Key: JSWSUAXAZWIIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)propanohydrazide is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of propanoic acid and is characterized by the presence of a chloro and methyl group on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide typically involves the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-(4-Chloro-2-methylphenoxy)propanoic acid+Hydrazine hydrateThis compound+Water\text{2-(4-Chloro-2-methylphenoxy)propanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-(4-Chloro-2-methylphenoxy)propanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups on the phenoxy ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: The precursor to the hydrazide derivative.

    2-(4-Chloro-2-methylphenoxy)propylamine: A related compound with an amine group instead of a hydrazide.

    4-Chloro-2-methylphenol: A simpler phenolic compound with similar substituents.

Uniqueness

2-(4-Chloro-2-methylphenoxy)propanohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific research applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWSUAXAZWIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395862
Record name 2-(4-chloro-2-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36304-48-0
Record name 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36304-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chloro-2-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.